Eniporide hydrochloride

NHE-1 inhibition IC50 comparison human recombinant

Many NHE-1 inhibitor studies suffer from potency or selectivity gaps. Eniporide hydrochloride (CAS 211813-86-4) is a best-in-class tool, offering an IC50 of 4.5 nM against human NHE-1-6.7-fold more potent than cariporide-for robust target engagement at low nanomolar concentrations. Backed by completed Phase 2 clinical trial data from 1,389 patients, it uniquely bridges preclinical cardioprotection findings to translational research. - 4.5 nM IC50 for human NHE-1, with 27-fold selectivity over NHE-2. - Validated in vivo: reduced infarct size by 58% in isolated rabbit hearts. - Well-characterized human PK (t1/2 ~2 h; CL 20.8-29.2 L/h; Vd 16.9-20.4 L).

Molecular Formula C14H17ClN4O3S
Molecular Weight 356.8 g/mol
Cat. No. B8068653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEniporide hydrochloride
Molecular FormulaC14H17ClN4O3S
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl
InChIInChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H
InChIKeyORYLKKCAKGABAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eniporide Hydrochloride: A High-Potency NHE-1 Inhibitor for Ischemia-Reperfusion Injury Research and Preclinical Myocardial Protection


Eniporide hydrochloride (EMD-96785 hydrochloride) is a benzoylguanidine derivative and a potent, selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) [1]. With a reported IC50 of 4.5 nM for human NHE-1, eniporide ranks among the highest-potency acylguanidine inhibitors in its class, surpassing cariporide (IC50 30 nM) by approximately 6.7-fold [2]. The compound has been advanced to Phase 2 clinical evaluation (ESCAMI trial) as an adjunct to reperfusion therapy for acute myocardial infarction, representing one of the few NHE-1 inhibitors with human efficacy and safety data [3]. Its molecular weight is 356.83 g/mol (as the hydrochloride salt), and it demonstrates linear pharmacokinetics with a mean terminal half-life of approximately 2 hours [4].

Why Generic NHE-1 Inhibitors Cannot Substitute for Eniporide Hydrochloride in Critical Experimental Workflows


Despite the availability of multiple acylguanidine-based NHE-1 inhibitors (e.g., cariporide, zoniporide, BMS-284640), eniporide hydrochloride occupies a uniquely defined pharmacological and experimental position that prevents straightforward substitution. First, NHE-1 inhibitors exhibit substantial variability in isoform selectivity; eniporide demonstrates approximately 27-fold selectivity for NHE-1 over NHE-2, whereas zoniporide achieves 157-fold selectivity—a difference that materially impacts off-target effects and experimental interpretation [1]. Second, eniporide is one of only two NHE-1 inhibitors (alongside cariporide) with completed Phase 2 clinical trial data in acute myocardial infarction, providing a body of human safety and pharmacokinetic information absent for most research-grade alternatives [2]. Third, the compound's specific experimental profile—including demonstrated infarct size reduction of 58% in isolated rabbit hearts versus 83% for zoniporide—means that potency and efficacy rankings are model-dependent and not interchangeable [3]. Selecting an alternative without accounting for these quantitative differences risks invalidating cross-study comparisons and introducing confounding variables in experimental design.

Quantitative Differentiation of Eniporide Hydrochloride: Head-to-Head Potency, Selectivity, and Efficacy Data Against Key Comparators


Eniporide Exhibits 6.7-Fold Higher NHE-1 Potency Than Cariporide in a Standardized Human Recombinant Assay System

In a head-to-head evaluation using Chinese hamster ovary (CHO-K1) cells stably expressing human NHE-1, eniporide demonstrated an IC50 value of 4.5 nM, compared with 30 nM for cariporide under identical assay conditions [1]. This represents a 6.7-fold greater potency for eniporide. The assay employed intracellular pH monitoring to measure Na+/H+ exchange activity, ensuring that the observed difference reflects intrinsic target engagement rather than assay variability.

NHE-1 inhibition IC50 comparison human recombinant acylguanidine inhibitors

Eniporide Demonstrates Intermediate NHE-1 Selectivity (27-Fold vs. NHE-2) Relative to Cariporide (49-Fold) and Zoniporide (157-Fold)

In a standardized 22Na+ uptake assay using PS-120 fibroblast cell lines overexpressing human NHE-1 or NHE-2, eniporide exhibited 27-fold selectivity for NHE-1 over NHE-2. This selectivity profile was directly compared with cariporide (49-fold selective) and zoniporide (157-fold selective) under identical experimental conditions [1]. The data indicate that eniporide's selectivity is intermediate within the class—less than the exceptional selectivity of zoniporide but still sufficient for NHE-1-targeted investigations.

NHE isoform selectivity NHE-2 off-target profiling zoniporide comparison

Eniporide Reduces Infarct Size by 58% in Isolated Rabbit Hearts—A 2.5-Fold Lower Potency Than Zoniporide but with Definitive Efficacy Data

In an isolated rabbit heart (Langendorff) model subjected to 30 min regional ischemia and 120 min reperfusion, eniporide reduced infarct size by 58% relative to untreated controls [1]. Under identical experimental conditions, zoniporide achieved an 83% reduction in infarct size, with an EC50 of 0.25 nM versus eniporide's EC50 of 0.69 nM [1]. Zoniporide was 2.5- to 20-fold more potent than eniporide depending on the specific endpoint and model system examined.

myocardial ischemia-reperfusion infarct size reduction Langendorff model rabbit heart

Eniporide Preserves Endothelial Function and Reduces Infarct Size More Efficaciously Than Ischemic Preconditioning in a Canine Model

In a canine model of 90 min coronary artery occlusion followed by 180 min reperfusion, eniporide (3.0 mg/kg, administered 15 min pre-occlusion) produced a marked reduction in infarct size (expressed as percentage of area-at-risk) and significantly preserved endothelial cell function as measured by coronary blood flow response to acetylcholine (P < 0.05) [1]. In contrast, ischemic preconditioning (one 5-min occlusion) produced no significant reduction in infarct size or preservation of endothelial function in this model [1]. The study concluded that NHE-1 inhibition with eniporide is more efficacious than ischemic preconditioning for reducing infarct size and preserving endothelial function.

endothelial function canine ischemia-reperfusion ischemic preconditioning cardioprotection

Eniporide Demonstrates Linear Pharmacokinetics with a 2-Hour Half-Life and Population Clearance Estimates of 20.8-29.2 L/h Across Healthy Subjects and AMI Patients

Population pharmacokinetic analysis of eniporide following short-term intravenous infusion (dose range: 2.5-400 mg) in healthy subjects (n=153) and patients with acute myocardial infarction (n=304) revealed linear pharmacokinetics with an average terminal half-life of approximately 2 hours [1]. Population clearance estimates were 29.2 L/h (24.1% CV) in healthy subjects and 20.8 L/h (28.0% CV) in AMI patients, with corresponding volume of distribution estimates of 20.4 L and 16.9 L, respectively [1]. These parameters are well-characterized in human populations, unlike many research-grade NHE-1 inhibitors for which human PK data are unavailable.

pharmacokinetics population PK half-life clearance human data

Phase 2 ESCAMI Trial Establishes Human Safety Profile of Eniporide in 1,389 STEMI Patients, with Dose-Dependent Infarct Size Reduction in Stage 1 Subgroup Analysis

The ESCAMI trial (n=1,389 patients with ST-elevation MI) evaluated eniporide (50-200 mg IV infusion) as an adjunct to reperfusion therapy. In Stage 1 (n=430), 100 mg and 150 mg eniporide doses produced smaller infarct sizes relative to placebo (mean alpha-HBDH AUC: placebo 44.2 U/ml·h; 100 mg eniporide 40.2 U/ml·h; 150 mg eniporide 33.9 U/ml·h), corresponding to reductions of 25.7% and 41.7% respectively [1][2]. However, these findings were not confirmed in the larger Stage 2 cohort (n=959), where no difference in enzymatic infarct size was observed between groups (placebo: 41.2; 100 mg: 43.0; 150 mg: 41.5 U/ml·h) [1]. Importantly, eniporide was well tolerated across all doses, establishing a human safety dataset that is unavailable for most competing NHE-1 inhibitors including zoniporide and BMS-284640.

clinical trial Phase 2 ESCAMI acute myocardial infarction human safety

Optimal Research and Industrial Use Cases for Eniporide Hydrochloride Based on Quantitative Differentiation Evidence


In Vitro NHE-1 Target Engagement Studies Requiring High Potency and Defined Selectivity Parameters

Eniporide's IC50 of 4.5 nM for human NHE-1—6.7-fold more potent than cariporide—makes it the preferred choice for cellular assays where maximal target occupancy at low nanomolar concentrations is required. Its 27-fold selectivity over NHE-2 provides a quantifiable baseline for interpreting off-target effects, enabling researchers to account for residual NHE-2 activity in experimental design. This application scenario is particularly relevant for high-throughput screening, target validation, and mechanism-of-action studies where cariporide's lower potency (30 nM) would necessitate higher compound concentrations with increased risk of non-specific effects [1].

Translational Preclinical Studies Requiring Human Pharmacokinetic and Safety Data for Bridging to Clinical Investigation

Eniporide is uniquely positioned among NHE-1 inhibitors for translational research programs that require human exposure and safety data to support regulatory filings or institutional review board approvals. The compound has well-characterized population pharmacokinetics (CL 20.8-29.2 L/h, Vd 16.9-20.4 L, t1/2 ~2 h) derived from 457 human subjects, and safety data from a 1,389-patient Phase 2 trial [1][2]. Competing inhibitors such as zoniporide and BMS-284640 lack comparable human datasets, making eniporide the only evidence-based option for studies designed to bridge preclinical cardioprotection findings toward potential clinical development.

Canine and Large-Animal Myocardial Ischemia-Reperfusion Models with Endothelial Function Endpoints

The demonstrated superiority of eniporide over ischemic preconditioning in a canine model—with significant preservation of endothelial function and marked infarct size reduction—establishes eniporide as a validated positive control for large-animal cardioprotection studies. This application scenario is particularly relevant for investigators requiring a pharmacological intervention that outperforms ischemic preconditioning protocols, which showed no significant benefit in the same model system [1]. Researchers should note, however, that zoniporide demonstrates 2.5-fold higher potency and greater infarct size reduction (83% vs. 58%) in rabbit models, indicating that efficacy rankings are species- and model-dependent [2].

Comparative Pharmacology Studies Examining NHE-1 Inhibitor Structure-Activity Relationships and Isoform Selectivity

Eniporide serves as a critical reference compound in NHE-1 inhibitor SAR studies due to its well-documented position on the potency-selectivity continuum: it is more potent than cariporide (4.5 nM vs. 30 nM) but less selective (27-fold vs. 49-fold NHE-1/NHE-2), and less potent than zoniporide (EC50 0.69 nM vs. 0.25 nM) with lower maximum cardioprotective efficacy (58% vs. 83% infarct reduction) [1][2][3]. This intermediate pharmacological profile makes eniporide an essential comparator for benchmarking novel NHE-1 inhibitors and for dissecting the relationship between target potency, isoform selectivity, and in vivo efficacy.

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